1,3,5-Benzenetriacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408182. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

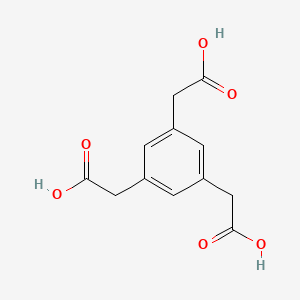

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-bis(carboxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c13-10(14)4-7-1-8(5-11(15)16)3-9(2-7)6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEIBHNKBLRDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325009 | |

| Record name | 1,3,5-Benzenetriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4435-67-0 | |

| Record name | 1,3,5-Benzenetriacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetriacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4435-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-triacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid: A Versatile Scaffold for Scientific Research

This technical guide provides a comprehensive overview of 1,3,5-benzenetriacetic acid, a key building block in various scientific disciplines. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and applications, with a focus on its potential in medicinal chemistry and materials science.

Core Chemical Identity and Properties

This compound is a tripodal carboxylic acid based on a central benzene ring. Its symmetrical structure provides a versatile scaffold for the synthesis of more complex molecules.

Chemical Structure

The molecule consists of a benzene ring substituted at the 1, 3, and 5 positions with acetic acid groups.

IUPAC Name: 2-[3,5-bis(carboxymethyl)phenyl]acetic acid[1] Synonyms: 1,3,5-Tris(carboxymethyl)benzene, Benzene-1,3,5-triacetic acid[1]

Physicochemical and Spectral Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₆ | PubChem[1] |

| Molecular Weight | 252.22 g/mol | PubChem[1] |

| Melting Point | 210-215 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 534.2 ± 45.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ | ChemicalBook[2] |

| CAS Number | 4435-67-0 | PubChem[1] |

| SMILES | C1=C(C=C(C=C1CC(=O)O)CC(=O)O)CC(=O)O | PubChem[1] |

| InChI | InChI=1S/C12H12O6/c13-10(14)4-7-1-8(5-11(15)16)3-9(2-7)6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | PubChem[1] |

| Predicted XlogP | 0.3 | PubChem[1] |

| Monoisotopic Mass | 252.06338810 Da | PubChem[1] |

Synthesis of this compound and Its Precursors

The synthesis of this compound typically involves a two-step process starting from the trimerization of a suitable precursor to form 1,3,5-triacetylbenzene, followed by a Willgerodt-Kindler reaction.

Experimental Protocol for the Synthesis of 1,3,5-Triacetylbenzene

The following is a detailed protocol for the synthesis of the precursor, 1,3,5-triacetylbenzene, adapted from a reliable procedure in Organic Syntheses.[6]

Materials:

-

Sodium (69 g, 3.0 gram atoms)

-

Dry xylene (400 ml)

-

Anhydrous ether (1 L + two 100-ml portions for washing)

-

Absolute ethanol (138 g, 175 ml, 3.0 moles)

-

Acetone (174 g, 220 ml, 3.0 moles)

-

Ethyl formate (222 g, 241 ml, 3.0 moles)

-

Water (five 1-L portions)

-

Acetic acid

Equipment:

-

1-L round-bottomed flask

-

5-L three-necked round-bottomed flask

-

Hershberg stirrer

-

Upright condenser

-

500-ml dropping funnel

-

Calcium chloride tubes

-

Steam bath

Procedure:

-

Freshly cut sodium is placed in a 1-L round-bottomed flask with 400 ml of dry xylene and heated until the sodium melts.

-

The flask is stoppered and shaken vigorously to create finely powdered sodium.

-

After cooling, the xylene is decanted, and the powdered sodium is transferred to a 5-L three-necked flask.

-

The sodium is washed with two 100-ml portions of anhydrous ether by decantation, followed by the addition of 1 L of anhydrous ether.

-

The flask is equipped with a stirrer, condenser, and dropping funnel, all protected by calcium chloride tubes.

-

138 g of absolute ethanol is added dropwise with stirring at a rate that maintains a gentle reflux. The mixture is then refluxed and stirred for 6 hours.

-

The reaction mixture is diluted with 1.5 L of anhydrous ether.

-

A mixture of 174 g of acetone and 222 g of ethyl formate is added from the dropping funnel over 2 hours, with continued stirring for an additional 2 hours.

-

The reaction mixture is rapidly extracted with five 1-L portions of water.

-

Acetic acid is added to the combined aqueous extracts until the solution is acidic to litmus paper.

-

The acidified solution is warmed to 50°C on a steam bath for 2 hours and then allowed to stand at room temperature for 48 hours to crystallize the 1,3,5-triacetylbenzene.

-

The crude yellow crystalline solid is collected by filtration. The yield is typically in the range of 84–94 g.

-

The crude product can be recrystallized from hot ethanol with Norit to yield shiny white crystals.

Conversion to this compound via the Willgerodt-Kindler Reaction

Applications in Drug Development and Materials Science

The rigid, tripodal structure of this compound makes it an attractive scaffold in both medicinal chemistry and materials science.

Role as a Scaffold in Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not widely reported, its derivatives and structurally related compounds, such as those based on the 1,3,5-triazine scaffold, have been investigated for various biological activities. These include antimicrobial and potential applications in Alzheimer's disease treatment.[7][8][9][10] The 1,3,5-trisubstituted benzene motif is considered a privileged scaffold in medicinal chemistry, allowing for the spatial presentation of functional groups to interact with biological targets.[11]

A notable application of a closely related compound, 1,3,5-benzenetricarboxylic acid, is in the synthesis of Schiff base derivatives with antiglycation activity.[12] This suggests a potential therapeutic avenue for addressing complications associated with diabetes.

The following protocol is adapted from the synthesis of Schiff base derivatives of 1,3,5-benzenetricarboxylic acid, which demonstrates the utility of this core structure in generating biologically active molecules.[12]

Step 1: Methylation of 1,3,5-Benzenetricarboxylic Acid 1,3,5-benzenetricarboxylic acid is methylated using trimethylsilyl chloride (TMS-Cl) and methanol at room temperature.

Step 2: Formation of Hydrazides The methylated product is reacted with an excess of hydrazine hydrate to afford the corresponding hydrazides.

Step 3: Synthesis of Schiff Bases The hydrazides are then reacted with various aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid to yield the final Schiff base derivatives.

The following diagram illustrates this experimental workflow:

Caption: Synthetic workflow for the preparation of Schiff base derivatives.

Antiglycation Mechanism of Schiff Base Derivatives

The formation of advanced glycation end-products (AGEs) is implicated in the pathogenesis of diabetic complications.[4] Schiff bases can inhibit the formation of AGEs.[12] The proposed mechanism for the deglycation of Schiff's bases involves a process called transglycation, where the sugar moiety is transferred from the glycated protein to a low-molecular-weight intracellular nucleophile, such as glutathione. This prevents the irreversible formation of AGEs.

The following diagram illustrates the logical relationship in the application of this compound as a scaffold for developing antiglycation agents.

Caption: Logical flow of utilizing the this compound scaffold.

Application in Materials Science

This compound is a valuable linker molecule in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The three carboxylic acid groups can coordinate with metal ions to form extended, porous structures with potential applications in gas storage, catalysis, and separation.

Conclusion

This compound is a versatile and symmetrical molecule with significant potential in both medicinal chemistry and materials science. Its utility as a scaffold allows for the systematic development of derivatives with tailored properties. While further research is needed to fully elucidate its biological activities and to develop detailed synthetic protocols, the existing literature highlights its importance as a foundational building block for advanced scientific research.

References

- 1. Benzene-1,3,5-triacetic acid | C12H12O6 | CID 348720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1 3 5-BENZENETRIACETIC ACID | 4435-67-0 [chemicalbook.com]

- 3. PubChemLite - Benzene-1,3,5-triacetic acid (C12H12O6) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Benzenetricarboxylic acid [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1,3,5-Benzenetricarboxylic acid [chembk.com]

- 8. US2920108A - Process for preparing triacetyl benzene - Google Patents [patents.google.com]

- 9. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of advanced protein glycation by a Schiff base between aminoguanidine and pyridoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transglycation--a potential new mechanism for deglycation of Schiff's bases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3,5-Benzenetriacetic Acid

CAS Number: 4435-67-0

This technical guide provides a comprehensive overview of 1,3,5-Benzenetriacetic acid, a versatile molecule with significant applications in research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known as 1,3,5-Tris(carboxymethyl)benzene, is a tri-substituted benzene derivative. Its symmetrical structure, featuring three acetic acid groups, imparts unique chemical properties that make it a valuable building block in various synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4435-67-0 | [1] |

| Molecular Formula | C₁₂H₁₂O₆ | [1] |

| Molecular Weight | 252.22 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 210-215 °C | |

| Boiling Point (Predicted) | 534.2 ± 45.0 °C | |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ | |

| pKa | Data not available | |

| Solubility | Data not available for this compound. For the related compound, 1,3,5-Benzenetricarboxylic acid: Soluble in ethanol, methanol, and ethylene glycol. Less soluble in isobutanol, isopropyl alcohol, and water.[2] |

Spectroscopic Data

Table 2: Spectroscopic Data for 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons and the carboxylic acid protons. | [3] |

| ¹³C NMR | Resonances for the aromatic carbons and the carboxyl carbons. | [3] |

| FT-IR (KBr) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and aromatic C-H and C=C vibrations. Key peaks observed at approximately 3400 cm⁻¹ (-OH), 1624 cm⁻¹ and 1373 cm⁻¹ (-COO symmetric and asymmetric stretching), and 1442 cm⁻¹ (aromatic ring stretching). | [4] |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. For Trimesic acid, major fragments are observed at m/z 193 and 210. | [3][5] |

Synthesis of this compound

Synthesis of the Precursor: 1,3,5-Triacetylbenzene

A documented method for the synthesis of 1,3,5-triacetylbenzene involves the condensation of acetone and ethyl formate in the presence of sodium ethoxide.[6]

Experimental Protocol: Synthesis of 1,3,5-Triacetylbenzene [6]

-

Preparation of Sodium Ethoxide: Freshly cut sodium is reacted with absolute ethanol in dry xylene to form a suspension of sodium ethoxide.

-

Condensation Reaction: A mixture of acetone and ethyl formate is added to the stirred suspension of sodium ethoxide in anhydrous ether.

-

Work-up and Cyclization: The reaction mixture is extracted with water. The aqueous solution is then acidified with acetic acid and warmed to induce cyclization and precipitation of 1,3,5-triacetylbenzene.

-

Purification: The crude product is collected by filtration and can be recrystallized from ethanol to yield shiny white crystals.

A logical workflow for the synthesis of 1,3,5-triacetylbenzene is illustrated below.

Proposed Conversion to this compound

The conversion of the methyl ketone groups of 1,3,5-triacetylbenzene to carboxylic acid groups, with the insertion of a methylene (-CH₂-) group, can be achieved through a multi-step process, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Applications in Drug Development and Research

This compound and its structural analogs serve as versatile scaffolds in medicinal chemistry and materials science due to their rigid, tripodal structure.

As a Molecular Scaffold

The symmetric and trifunctional nature of the this compound core makes it an attractive scaffold for the design of molecules with specific spatial arrangements of functional groups. This is particularly valuable in the development of enzyme inhibitors and receptor ligands where a precise orientation of binding motifs is required for high affinity and selectivity.

Antimicrobial and Other Biological Activities of Derivatives

Derivatives of related tri-substituted benzene structures have shown promise as bioactive agents. For instance, Schiff base derivatives of 1,3,5-benzenetricarboxylic acid have been synthesized and evaluated for their antiglycation activity.[7] Furthermore, various 1,3,5-triazine derivatives, which share a similar trisubstituted aromatic core, have been extensively investigated for their antimicrobial, anticancer, and antiviral properties.[8][9][10] The general approach involves using the central scaffold to present various pharmacophores.

A conceptual workflow for the discovery of bioactive derivatives is presented below.

Metal-Organic Frameworks (MOFs) for Drug Delivery

This compound and its carboxylate analog, 1,3,5-benzenetricarboxylic acid, are important ligands in the construction of Metal-Organic Frameworks (MOFs).[11] These porous materials have high surface areas and tunable pore sizes, making them excellent candidates for drug delivery systems.[12] The carboxylic acid groups coordinate with metal ions to form a stable, porous framework that can encapsulate therapeutic agents. The drug molecules can then be released in a controlled manner under specific physiological conditions.

Conclusion

This compound is a molecule of significant interest for chemists and pharmaceutical scientists. Its well-defined structure and trifunctionality make it a valuable tool in the synthesis of complex molecules, the development of novel therapeutic agents, and the construction of advanced materials for biomedical applications. Further research into its specific physicochemical properties and the biological activities of its derivatives is warranted to fully exploit its potential.

References

- 1. Benzene-1,3,5-triacetic acid | C12H12O6 | CID 348720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Benzenetricarboxylic acid [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid [mdpi.com]

- 12. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Benzenetriacetic acid, also known as 1,3,5-tris(carboxymethyl)benzene, is a symmetrically substituted aromatic tricarboxylic acid. Its unique structure, featuring a central benzene ring with three acetic acid moieties, makes it a versatile building block in supramolecular chemistry and materials science. This technical guide provides a comprehensive overview of the core properties of this compound, its synthesis, and its current and potential applications, with a particular focus on areas relevant to drug development.

Physicochemical Properties

This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₆ | --INVALID-LINK--[1] |

| Molecular Weight | 252.22 g/mol | --INVALID-LINK--[1] |

| Melting Point | 215-216 °C | --INVALID-LINK--[2] |

| Boiling Point | 534.2 ± 45.0 °C (Predicted) | N/A |

| Solubility | Soluble in methanol. | N/A |

| pKa | Predicted values suggest it is a weak acid. Experimental data is not readily available. | N/A |

| CAS Number | 4435-67-0 | --INVALID-LINK--[1] |

Spectroscopic Data:

Synthesis of this compound

The primary method for the synthesis of this compound is the "Triple-Willgerodt Reaction" starting from 1,3,5-triacetylbenzene. This reaction, first described by Newman and Lowrie, involves the conversion of the three acetyl groups to thioamides, followed by hydrolysis to the corresponding carboxylic acids.[3]

Experimental Protocol: Triple-Willgerodt-Kindler Reaction

This protocol is adapted from the procedure described by Newman and Lowrie.

Materials:

-

1,3,5-Triacetylbenzene

-

Morpholine

-

Sulfur

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Sodium Hydroxide

-

Ethyl Ether

Procedure:

-

Thioamide Formation: A mixture of 1,3,5-triacetylbenzene, morpholine, and sulfur is refluxed.

-

Hydrolysis: The resulting solid is collected and hydrolyzed by refluxing with a mixture of water, concentrated sulfuric acid, and glacial acetic acid.

-

Workup: The solution is made basic with sodium hydroxide, filtered, and extracted with ethyl ether.

-

Acidification and Extraction: The aqueous layer is acidified, and the product is extracted with ethyl ether.

-

Purification: The crude this compound is purified by recrystallization.

Applications in Drug Development and Materials Science

While direct biological activity of this compound is not extensively documented, its structural characteristics make it a valuable component in the design of more complex molecules and materials with pharmaceutical applications.

Linker for Metal-Organic Frameworks (MOFs)

A significant area of application for symmetrically substituted tricarboxylic acids is in the construction of Metal-Organic Frameworks (MOFs). Although much of the literature focuses on its close analog, 1,3,5-benzenetricarboxylic acid (trimesic acid), the principles are transferable to this compound. MOFs are crystalline materials with a porous structure, formed by the coordination of metal ions or clusters with organic ligands (linkers). The porosity of MOFs can be tuned, making them excellent candidates for drug delivery systems. The carboxylic acid groups of this compound can coordinate with metal centers to form robust, porous frameworks capable of encapsulating therapeutic agents.

Building Block for Dendrimers and Other Supramolecular Assemblies

The trifunctional nature of this compound makes it an ideal core molecule for the synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their cavities can be used to encapsulate drug molecules, and their surface can be functionalized for targeted delivery.

Potential for Prodrug Design

The carboxylic acid groups of this compound could potentially be esterified with active pharmaceutical ingredients (APIs) to form prodrugs. This approach could be used to improve the solubility, stability, or pharmacokinetic profile of the parent drug.

Future Perspectives

The unique symmetrical structure of this compound presents numerous opportunities for further research and development. While its application as a linker in MOFs for drug delivery is a promising avenue, more direct investigations into the biological activities of the molecule and its derivatives are warranted. The synthesis of novel derivatives and their evaluation for various therapeutic targets could unveil new pharmacological applications. Furthermore, the development of more efficient and environmentally friendly synthesis protocols will be crucial for its broader application in both research and industry.

Conclusion

This compound is a molecule with significant potential as a versatile building block in the fields of materials science and drug development. Its well-defined structure and trifunctionality allow for the construction of complex supramolecular architectures such as MOFs and dendrimers. While its direct biological activity remains an area for further exploration, its role as a foundational component in the design of advanced drug delivery systems is a key area of interest for researchers and scientists. The continued investigation of this compound and its derivatives is likely to yield novel materials and therapeutic strategies.

References

Synthesis of 1,3,5-Benzenetriacetic Acid from 1,3,5-Triacetylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-benzenetriacetic acid from 1,3,5-triacetylbenzene. The primary synthetic route detailed is the haloform reaction, a well-established method for the conversion of methyl ketones to carboxylic acids. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway: The Haloform Reaction

The conversion of 1,3,5-triacetylbenzene to this compound is achieved through the haloform reaction. This reaction proceeds by the exhaustive halogenation of the methyl groups of the acetyl moieties in the presence of a base, followed by cleavage of the resulting trihalomethyl groups to yield the corresponding carboxylates. Subsequent acidification then produces the final this compound. The overall transformation is illustrated in the reaction scheme below.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 1,3,5-triacetylbenzene via the haloform reaction. This procedure is based on established methodologies for haloform reactions on aromatic methyl ketones.

Materials:

-

1,3,5-Triacetylbenzene

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Dioxane

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, a solution of sodium hydroxide (e.g., 40 g in 200 mL of water) is prepared. To this cold solution, bromine (e.g., 15 mL) is added dropwise with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 1,3,5-triacetylbenzene (e.g., 10 g, 1 equivalent) in dioxane (e.g., 100 mL).

-

Reaction Execution: The freshly prepared sodium hypobromite solution is added dropwise to the solution of 1,3,5-triacetylbenzene over a period of approximately 1-2 hours. After the addition is complete, the reaction mixture is gently heated to 40-50 °C and stirred for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up:

-

The reaction mixture is cooled to room temperature, and any excess hypobromite is decomposed by the careful addition of a saturated solution of sodium bisulfite until the color of bromine disappears.

-

The solvent (dioxane) is removed under reduced pressure.

-

The remaining aqueous solution is filtered to remove any insoluble byproducts.

-

The clear filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until a pH of 1-2 is reached.

-

-

Isolation and Purification:

-

The precipitated crude this compound is collected by vacuum filtration using a Büchner funnel.

-

The crude product is washed with cold water to remove any remaining inorganic salts.

-

The product is then recrystallized from a suitable solvent, such as hot water or an ethanol/water mixture, to yield the purified this compound.

-

The purified product is dried in a vacuum oven.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound from 1,3,5-triacetylbenzene. Please note that the yield is an estimate based on typical haloform reactions of aromatic ketones and may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 1,3,5-Triacetylbenzene | N/A |

| Molar Mass | 204.22 g/mol | N/A |

| Product | This compound | N/A |

| Molar Mass | 252.22 g/mol | N/A |

| Reagents | Sodium Hydroxide, Bromine | N/A |

| Solvent | Dioxane | N/A |

| Reaction Temperature | 40-50 °C | N/A |

| Reaction Time | Several hours (TLC monitored) | N/A |

| Estimated Yield | 70-80% | N/A |

| Purification Method | Recrystallization | N/A |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final product characterization.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound from 1,3,5-triacetylbenzene using the haloform reaction. The provided experimental protocol and workflow diagram offer a clear and structured approach for researchers and scientists in the field of drug development and materials science. It is recommended that the reaction progress be monitored and the final product be thoroughly characterized using standard analytical techniques to ensure purity and identity.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid

This technical guide provides a comprehensive overview of this compound, a versatile building block with significant applications in chemical synthesis and materials science. This document details its core physicochemical properties, a validated synthesis protocol, and its applications, particularly relevant to the fields of combinatorial chemistry and the development of advanced materials like Metal-Organic Frameworks (MOFs).

Core Physicochemical Properties

This compound, also known as 1,3,5-Tris(carboxymethyl)benzene, is a tripodal carboxylic acid that serves as a key organic linker.[1][2] Its structural and chemical properties are summarized below.

Quantitative Data Summary

The fundamental properties of this compound are presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 252.22 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂O₆ | [1][2][3][4] |

| CAS Number | 4435-67-0 | [1][2][3][4] |

| IUPAC Name | 2-[3,5-bis(carboxymethyl)phenyl]acetic acid | [4] |

| Melting Point | 210-215 °C | [5] |

| Exact Mass | 252.06338810 Da | [4] |

| Appearance | Powder | [2] |

| Purity | ≥97.0% (T) | [2] |

| Topological Polar Surface Area | 112 Ų | [4] |

Experimental Protocol: Synthesis

A reliable method for synthesizing this compound is via a triple-Willgerodt reaction using the Kindler modification.[6] This procedure converts a triketone into a tricarboxylic acid.

Methodology: Synthesis from 1,3,5-Triacetylbenzene

This protocol details the synthesis of this compound from 1,3,5-triacetylbenzene.[6]

Materials:

-

1,3,5-triacetylbenzene (0.13 mole, 26.4 g)

-

Morpholine (0.9 mole, 78.3 g)

-

Sulfur (0.9 mole, 28.8 g)

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Sodium Hydroxide

-

Ethyl Ether

-

Water

Procedure:

-

Reaction Setup: A mixture of 1,3,5-triacetylbenzene (26.4 g), morpholine (78.3 g), and sulfur (28.8 g) is refluxed for 14 hours.[6]

-

Isolation: The resulting solution is poured into water, and the solid precipitate is collected.[6]

-

Hydrolysis: The collected solid is hydrolyzed by refluxing for 7 hours with 100 ml each of water, concentrated sulfuric acid, and glacial acetic acid.[6]

-

Workup: The solution is made basic with sodium hydroxide, filtered, and then extracted with ethyl ether.[6]

-

Acidification and Extraction: After acidification with sulfuric acid, the solution is subjected to continuous ether extraction for four days.[6]

-

Final Product: Removal of the ether yields this compound as a powder with a reported yield of 75%.[6]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable component in constructing more complex molecular architectures.

Role as a Molecular Building Block

This compound is primarily utilized as a building block in combinatorial chemistry for the generation of diverse molecular libraries.[1] Its rigid benzene core and flexible acetic acid arms allow for the systematic construction of novel compounds. Furthermore, it serves as a linker in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with potential applications in areas such as gas storage and drug delivery.[7]

Logical Relationship Diagram

Caption: The role of this compound as a foundational building block.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.

GHS Hazard Information

| Hazard Statement | GHS Classification | Pictogram |

| H315: Causes skin irritation | Skin Irritation (Category 2) | GHS07 |

| H319: Causes serious eye irritation | Eye Irritation (Category 2) | GHS07 |

| H335: May cause respiratory irritation | STOT SE (Category 3) | GHS07 |

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.

References

- 1. scbt.com [scbt.com]

- 2. 均苯三乙酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. achemtek.com [achemtek.com]

- 4. Benzene-1,3,5-triacetic acid | C12H12O6 | CID 348720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1 3 5-BENZENETRIACETIC ACID | 4435-67-0 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzene-1,3,5-triacetic acid - CD Bioparticles [cd-bioparticles.net]

The Solubility of 1,3,5-Benzenetriacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1,3,5-Benzenetriacetic acid in organic solvents. A comprehensive search of scientific literature and chemical databases revealed a notable lack of specific quantitative solubility data for this compound. However, extensive data is available for the structurally similar compound, 1,3,5-Benzenetricarboxylic acid (Trimesic Acid). This guide presents the available data for Trimesic Acid as a surrogate, providing valuable insights for researchers. Furthermore, it outlines a detailed experimental protocol for determining the solubility of organic acids and explores the key factors influencing solubility through a logical diagram. This information is intended to empower researchers to assess the solubility of this compound in their own laboratories.

Introduction

This compound is a tripodal carboxylic acid with a central benzene ring. Its structure suggests potential applications in coordination chemistry, materials science, and as a linker in metal-organic frameworks (MOFs). For many of these applications, particularly in drug development and formulation, understanding the solubility of this compound in various organic solvents is of paramount importance. Solubility dictates the choice of reaction media, purification methods, and formulation strategies.

Disclaimer: This document explicitly states that no quantitative solubility data for this compound in organic solvents was found in a thorough review of available scientific literature and databases. The data presented herein pertains to the closely related compound 1,3,5-Benzenetricarboxylic acid (Trimesic Acid) . While this information can serve as a useful reference point due to structural similarities, experimental verification of the solubility of this compound is strongly recommended.

Quantitative Solubility Data for 1,3,5-Benzenetricarboxylic Acid (Trimesic Acid)

The following tables summarize the available quantitative solubility data for 1,3,5-Benzenetricarboxylic acid in various organic solvents. This data is provided to offer a comparative reference for researchers working with this compound.

Table 1: Solubility of 1,3,5-Benzenetricarboxylic Acid in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Solubility ( g/100g solvent) |

| Methanol | 8 |

| Acetone | 1.88 |

| Ethyl Ether | 1.24 |

| Acetic Acid | 0.46 |

| Xylene | <0.01 |

| Tetrahydrofuran (THF) | >20.00 |

Table 2: Temperature-Dependent Solubility of 1,3,5-Benzenetricarboxylic Acid

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 2.6 |

| Water | 50 | 7.9 |

The solubility of 1,3,5-benzenetricarboxylic acid generally increases with temperature.[1] The order of solubility in several common solvents has been reported as ethanol > methanol > ethylene glycol > isobutanol > isopropyl alcohol > water.[2]

Experimental Protocol for Determining Solubility of an Organic Acid

For researchers wishing to determine the solubility of this compound, the following gravimetric method provides a robust and reliable approach.

Objective: To determine the equilibrium solubility of an organic acid in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., ethanol, DMSO, DMF)

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with hotplate)

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is necessary to ensure that an equilibrium with the solid phase is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using a shaker or magnetic stirrer for a sufficient period to reach equilibrium. A period of 24-48 hours is typically recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a few hours at the constant temperature to let the undissolved solid precipitate.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Quantification:

-

Record the exact volume of the filtered solution.

-

Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The temperature should be below the boiling point of the solute and above that of the solvent.

-

Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent used.

-

Factors Influencing Solubility of Organic Acids

The solubility of an organic acid in a particular solvent is governed by a complex interplay of factors related to both the solute and the solvent. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

The following diagram illustrates the key factors that influence the solubility of organic acids like this compound.

Caption: Key determinants of organic acid solubility.

For this compound, the presence of three carboxylic acid groups makes it a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[3] Therefore, it is expected to have higher solubility in polar, protic solvents that can engage in hydrogen bonding. The relatively large, rigid benzene core may limit its solubility in very small, highly polar solvents. The energy required to break the crystal lattice of the solid acid will also play a significant role in its dissolution.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains elusive in the public domain, this guide provides researchers with valuable surrogate data from the closely related 1,3,5-Benzenetricarboxylic acid. The detailed experimental protocol and the overview of factors influencing solubility offer a solid foundation for in-house determination and prediction of solubility behavior. For professionals in drug development and materials science, a thorough understanding and experimental determination of the solubility of this compound will be critical for its successful application.

References

Theoretical Underpinnings of 1,3,5-Benzenetriacetic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Structure, and Physicochemical Properties of a Versatile Building Block

This technical guide provides a comprehensive overview of the theoretical and experimental studies of 1,3,5-benzenetriacetic acid, a molecule of significant interest in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its synthesis, spectroscopic characterization, and computational analysis. While dedicated theoretical studies on this compound are limited, this guide draws upon available data and comparative analyses with the closely related and extensively studied 1,3,5-benzenetricarboxylic acid (trimesic acid) to provide a thorough understanding of its core properties.

Physicochemical and Computed Properties

This compound is a C3-symmetric molecule featuring a central benzene ring substituted with three acetic acid groups at the 1, 3, and 5 positions.[1] This structure imparts a high degree of functionality, making it a versatile building block in the construction of larger molecular architectures.[2] Key physicochemical and computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₆ | [1] |

| Molecular Weight | 252.22 g/mol | [1] |

| IUPAC Name | 2,2',2''-(Benzene-1,3,5-triyl)triacetic acid | [1] |

| CAS Number | 4435-67-0 | [3] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 6 | [1] |

| XLogP3-AA | 0.3 | [1] |

| Melting Point | 215-216 °C | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the triple Willgerodt-Kindler reaction of 1,3,5-triacetylbenzene.[4] This multi-step process first requires the synthesis of the triacetylbenzene precursor, which can be achieved through the self-condensation of acetone and ethyl formate. A generalized experimental protocol is outlined below.

Experimental Protocol: Synthesis of 1,3,5-Triacetylbenzene

Materials:

-

Sodium metal

-

Dry xylene

-

Anhydrous ether

-

Absolute ethanol

-

Acetone

-

Ethyl formate

-

Acetic acid

-

Norit (activated carbon)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, finely powdered sodium is prepared by melting it in dry xylene and shaking vigorously. The xylene is decanted, and the sodium is washed with anhydrous ether. Anhydrous ether is added, and absolute ethanol is added dropwise with stirring to form sodium ethoxide. The mixture is refluxed for several hours.[5]

-

Condensation Reaction: The reaction mixture is diluted with anhydrous ether, and a mixture of acetone and ethyl formate is added dropwise over a period of several hours with continued stirring.[5]

-

Workup and Cyclization: The reaction mixture is extracted with water. The aqueous solution is acidified with acetic acid. The acidified solution is then warmed to approximately 50°C for a couple of hours and then allowed to stand at room temperature for 48 hours to allow for the crystallization of 1,3,5-triacetylbenzene.[5]

-

Purification: The crude 1,3,5-triacetylbenzene is collected by filtration and recrystallized from hot ethanol with the addition of Norit.[5]

Experimental Protocol: Triple Willgerodt-Kindler Reaction

Materials:

-

1,3,5-Triacetylbenzene

-

Sulfur

-

Morpholine

Procedure:

A mixture of 1,3,5-triacetylbenzene, sulfur, and morpholine is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the intermediate trimorpholide is hydrolyzed with a strong acid or base to yield this compound. The final product is then purified by recrystallization.

Caption: Synthetic pathway to this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's high symmetry. Two main signals are anticipated:

-

A singlet for the three equivalent aromatic protons (Ar-H).

-

A singlet for the six equivalent methylene protons (-CH₂-). The chemical shifts will be influenced by the solvent. In a solvent like DMSO-d₆, the aromatic protons would likely appear downfield, and the methylene protons would be in the aliphatic region. The acidic protons of the carboxyl groups will appear as a broad singlet at a very downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum is also expected to show a limited number of signals due to symmetry:

-

One signal for the three equivalent aromatic carbons attached to the methylene groups (Ar-C-CH₂).

-

One signal for the three equivalent aromatic carbons bearing hydrogen (Ar-C-H).

-

One signal for the three equivalent methylene carbons (-CH₂-).

-

One signal for the three equivalent carbonyl carbons (-COOH).

For comparison, the ¹³C NMR spectrum of 1,3,5-benzenetricarboxylic acid in DMSO-d₆ shows signals for the aromatic carbons and the carboxyl carbons.[6]

| Predicted ¹³C NMR Chemical Shifts for this compound |

| Carbon Type |

| Ar-C-CH₂ |

| Ar-C-H |

| -CH₂- |

| -COOH |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid groups and the benzene ring. Key expected absorption bands are:

-

A broad O-H stretching band from approximately 2500-3300 cm⁻¹.[7]

-

A strong C=O stretching band around 1700-1725 cm⁻¹.[8]

-

C-O stretching and O-H bending vibrations in the 1200-1450 cm⁻¹ region.[8]

-

Aromatic C-H and C=C stretching and bending vibrations.

For 1,3,5-benzenetricarboxylic acid, the C=O stretching vibration is observed around 1718 cm⁻¹ in the free ligand.[7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 252. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and cleavage of the side chain. For comparison, the EI mass spectrum of 1,3,5-benzenetricarboxylic acid shows a molecular ion peak at m/z 210 and a prominent fragment at m/z 193, corresponding to the loss of a hydroxyl radical.[9][10]

Theoretical Studies and Molecular Modeling

While specific computational studies on this compound are scarce, its structural and electronic properties can be inferred from its molecular structure and by comparison with related molecules.

Conformational Analysis

The six rotatable bonds in this compound allow for a degree of conformational flexibility.[1] The orientation of the acetic acid side chains relative to the benzene ring will be a key factor in determining the molecule's overall shape and its ability to pack in the solid state or interact with other molecules in solution. Computational methods such as molecular mechanics and density functional theory (DFT) would be valuable in determining the preferred conformations and the energy barriers to rotation.

Crystal Structure and Supramolecular Chemistry

The crystal structure of this compound reveals an extensive network of intermolecular hydrogen bonds. Each molecule acts as both a hydrogen bond donor and acceptor, leading to a highly organized three-dimensional supramolecular assembly. This self-assembly is a critical aspect of its chemistry and is fundamental to its use in crystal engineering and the formation of metal-organic frameworks (MOFs).

References

- 1. Benzene-1,3,5-triacetic acid | C12H12O6 | CID 348720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,3,5-Benzenetricarboxylic acid | C9H6O6 | CID 11138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3,5-Benzenetricarboxylic acid [webbook.nist.gov]

An In-depth Technical Guide to 1,3,5-Benzenetriacetic Acid: Discovery, History, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-benzenetriacetic acid, a molecule with a unique structural motif that has found applications in various scientific fields. This document covers the historical context of its synthesis, based on the principles of the Willgerodt reaction, and details its physicochemical properties. While direct applications in drug development for this compound are not extensively documented, this guide explores its use as a versatile building block in combinatorial chemistry and materials science. Furthermore, it delves into the biological activities of structurally related compounds, offering insights into the potential of the 1,3,5-trisubstituted benzene scaffold in medicinal chemistry.

Introduction

This compound, also known by its systematic IUPAC name 2,2',2''-(benzene-1,3,5-triyl)triacetic acid and as 1,3,5-tris(carboxymethyl)benzene, is an organic compound featuring a central benzene ring symmetrically substituted with three acetic acid groups. This arrangement confers a C3 symmetry to the molecule, making it an attractive scaffold for the construction of larger, complex molecular architectures. Its utility stems from the three carboxylic acid functional groups, which can participate in a variety of chemical reactions, including esterification, amidation, and coordination with metal ions. This guide will explore the discovery and history of this compound, its synthesis, and its current and potential applications.

Discovery and History

The specific discovery of this compound is most notably detailed in a 1954 publication by Melvin S. Newman and Harman S. Lowrie. They reported the synthesis of this compound through a "Triple-Willgerodt Reaction".

The foundational chemistry for this synthesis, the Willgerodt reaction, has a much longer history, first reported by Conrad Willgerodt in 1887. The original reaction involved the conversion of an aryl alkyl ketone to the corresponding amide with the same number of carbon atoms, using ammonium polysulfide at high temperatures. This reaction was later modified by Karl Kindler, and the broader reaction is often referred to as the Willgerodt-Kindler reaction. The work of Newman and Lowrie in 1954 represents a significant extension of this chemical principle, applying it threefold to a symmetric aromatic precursor to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₆ | [1] |

| Molecular Weight | 252.22 g/mol | [1] |

| CAS Number | 4435-67-0 | [1] |

| Appearance | Powder | |

| IUPAC Name | 2,2',2''-(Benzene-1,3,5-triyl)triacetic acid | [1] |

| Synonyms | 1,3,5-Tris(carboxymethyl)benzene | [1] |

Synthesis of this compound

The Triple-Willgerodt Reaction

The seminal synthesis of this compound was achieved by Newman and Lowrie through a "Triple-Willgerodt Reaction" starting from 1,3,5-triacetylbenzene. The Willgerodt reaction is a powerful tool for converting ketones to amides, and in this case, it is applied to all three acetyl groups on the benzene ring. The resulting triamide is then hydrolyzed to afford the desired tricarboxylic acid.

Unfortunately, the full experimental details from the original 1954 publication by Newman and Lowrie in the Journal of the American Chemical Society could not be retrieved for this guide. However, the general transformation is depicted in the workflow below.

Caption: Synthetic workflow for this compound.

General Experimental Considerations for the Willgerodt Reaction

Based on the general understanding of the Willgerodt reaction, the key steps would involve:

-

Reaction of the Ketone: Heating 1,3,5-triacetylbenzene with a mixture of sulfur and a high-boiling amine (like morpholine in the Kindler modification) or with aqueous ammonium polysulfide in a sealed vessel at high temperatures (typically 150-200 °C).

-

Formation of the Thioamide/Amide: The reaction proceeds through a complex mechanism involving the migration of the carbonyl group to the terminal carbon of the alkyl chain and subsequent oxidation to form a thioamide (with sulfur and amine) or an amide (with ammonium polysulfide).

-

Hydrolysis: The resulting triamide is then subjected to acidic or basic hydrolysis to convert the amide functional groups into carboxylic acids, yielding this compound.

-

Purification: The final product would be purified by recrystallization.

Applications of this compound

The primary application of this compound is as a versatile building block or scaffold in different areas of chemical synthesis.

-

Combinatorial Chemistry: Its trifunctional nature makes it an ideal core molecule for creating libraries of compounds with diverse functionalities. By reacting the three carboxylic acid groups with different amines or alcohols, a vast number of distinct molecules can be generated from a single, symmetrical starting material[2].

-

Metal-Organic Frameworks (MOFs): The carboxylic acid groups can coordinate to metal ions to form highly ordered, porous structures known as metal-organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.

-

Polymer Chemistry: It can be used as a cross-linking agent or a monomer in the synthesis of polyesters and polyamides, imparting specific structural properties to the resulting polymers.

Relevance in Drug Development and Biological Activity of Structurally Related Compounds

While there is a lack of specific studies on the biological activity and drug development applications of this compound itself, the 1,3,5-trisubstituted benzene core is a recognized scaffold in medicinal chemistry. Research on structurally similar molecules provides valuable insights into the potential of this chemical motif.

Anticancer Potential of 1,3,5-Tris(4-carboxyphenyl)benzene

A closely related compound, 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), has been investigated for its anticancer properties[3]. Studies have shown that H3BTB can bind to the minor groove of DNA, leading to conformational changes in the DNA helix. This interaction is thought to be a key aspect of its cytotoxic effects against cancer cell lines[3].

Caption: Proposed anticancer mechanism of a related molecule.

1,3,5-Benzenetricarboxamide Derivatives in Drug Delivery

Derivatives of the closely related 1,3,5-benzenetricarboxylic acid, specifically benzene-1,3,5-tricarboxamides, have been explored for their potential in drug delivery systems. For instance, certain lipid-like nanoparticles derived from a benzene-1,3,5-tricarboxamide core have been developed for the delivery of mRNA therapeutics[4]. This highlights the utility of the C3-symmetric benzene scaffold in creating organized nanostructures suitable for biomedical applications.

Conclusion

This compound is a molecule of significant interest due to its symmetrical structure and trifunctional nature. Its synthesis, first reported in 1954 via a "Triple-Willgerodt Reaction," stands as a notable application of a classic organic transformation. While its direct role in drug development is not yet well-defined, its utility as a scaffold in combinatorial chemistry and materials science is evident. The biological activities observed in structurally related compounds, such as DNA binding and the formation of drug delivery vehicles, suggest that the 1,3,5-trisubstituted benzene core holds considerable promise for future research in medicinal chemistry and drug development. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Benzene-1,3,5-triacetic acid | C12H12O6 | CID 348720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20200383930A1 - Benzene-1,3,5-tricarboxamide derived ester lipids and uses thereof - Google Patents [patents.google.com]

Spectroscopic Profile of 1,3,5-Benzenetriacetic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3,5-Benzenetriacetic acid (also known as 1,3,5-Tris(carboxymethyl)benzene). The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the analytical characterization of this compound. Given the limited availability of published experimental spectra for this compound, this guide presents predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for acquiring such data. For comparative purposes, relevant data for the structurally related compound, 1,3,5-Benzenetricarboxylic acid, is also mentioned where appropriate.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound (CAS: 4435-67-0, Molecular Formula: C₁₂H₁₂O₆, Molecular Weight: 252.22 g/mol ).[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Broad Singlet | 3H | Carboxylic acid protons (-COOH) |

| ~7.0 - 7.2 | Singlet | 3H | Aromatic protons (Ar-H) |

| ~3.6 | Singlet | 6H | Methylene protons (-CH₂-) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carboxylic acid carbons (-COOH) |

| ~138 | Quaternary aromatic carbons (Ar-C-CH₂) |

| ~129 | Aromatic carbons (Ar-CH) |

| ~40 | Methylene carbons (-CH₂) |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |

| ~1710 | Strong | C=O stretch | Carboxylic acid (dimer) |

| ~1600, ~1475 | Medium to Weak | C=C stretch | Aromatic ring |

| ~1420 | Medium | O-H bend | Carboxylic acid |

| ~1250 | Medium | C-O stretch | Carboxylic acid |

| 650-900 | Medium to Strong | C-H bend (out-of-plane) | Aromatic (1,3,5-trisubstituted) |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 252 | [M]⁺ | Molecular ion (for EI) |

| 251 | [M-H]⁻ | Deprotonated molecule (for ESI⁻) |

| 207 | [M-COOH]⁺ | Loss of a carboxyl group |

| 190 | [M-CH₂COOH]⁺ | Loss of a carboxymethyl group |

Table 5: Expected UV-Vis Spectroscopic Data

| λmax (nm) | Solvent | Electronic Transition | Chromophore |

| ~200-210 | Methanol or Water | π → π | Aromatic ring |

| ~260-270 | Methanol or Water | π → π (secondary band) | Aromatic ring |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carboxyl carbon atoms typically absorb in the 165-185 ppm range.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as quaternary carbons and carbonyl carbons often exhibit weak signals.[5]

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology (KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment.

-

Sample Spectrum: Collect the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid.[6]

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

The high-resolution mass spectrum can be used to confirm the elemental composition.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

-

4. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To study the electronic transitions within the molecule, particularly those associated with the aromatic system.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample beam.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The benzene chromophore typically shows absorption bands around 204 nm and 256 nm, which may be shifted by the substituents.

-

Mandatory Visualization

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

- 1. Benzene-1,3,5-triacetic acid | C12H12O6 | CID 348720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 均苯三乙酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Absorption [1,3,5-Triphenyl Benzene] | AAT Bioquest [aatbio.com]

- 4. reddit.com [reddit.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 1,3,5-Benzenetriacetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using 1,3,5-benzenetriacetic acid (H₃BTC) as an organic linker. It is intended to serve as a comprehensive guide for researchers in materials science, chemistry, and drug development.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as a trivalent linker enables the formation of robust frameworks with high porosity and tunable properties. These MOFs have shown significant promise in various applications, including gas storage and separation, catalysis, and, notably, as carriers for drug delivery. The ability to control pore size, surface functionality, and chemical environment makes H₃BTC-based MOFs highly attractive for biomedical applications.

Data Presentation: Synthesis Parameters and MOF Properties

The following table summarizes key synthesis parameters and resulting properties of various MOFs synthesized using this compound with different metal centers and synthesis methods.

| MOF Designation | Metal Salt | Synthesis Method | Solvent(s) | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Cu-BTC (HKUST-1) | Copper(II) Nitrate/Acetate | Solvothermal | DMF/Ethanol/Water | 80 - 120 | 12 - 24 | 600 - 1900 | 0.3 - 0.8 |

| Zn-BTC | Zinc(II) Nitrate/Acetate | Solvothermal | DMF/DEF | 100 - 140 | 24 - 48 | 800 - 1500 | 0.4 - 0.7 |

| Ni-BTC | Nickel(II) Nitrate | Ultrasonic | DMF | 60 | 2 | 960 - 1000 | ~0.5 |

| Zr-BTC (UiO-66 type) | Zirconium(IV) Chloride | Solvothermal | DMF/Acetic Acid | 120 - 135 | 24 | 500 - 1100 | 0.2 - 0.5 |

| Mn-MOF | Manganese(II) salt | Solvothermal | Not specified | Not specified | Not specified | 1724 | 0.579[1] |

| Al-BTC (MIL-96) | Aluminum(III) Nitrate | Hydrothermal | Water | 100 - 200 | Not specified | Not specified | Not specified |

Experimental Protocols

Protocol 1: Solvothermal Synthesis of Cu-BTC (HKUST-1)

This protocol describes a typical solvothermal synthesis of the copper-based MOF, HKUST-1.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

This compound (H₃BTC)

-

N,N'-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a 100 mL Teflon-lined autoclave, dissolve 1.0 g of Cu(NO₃)₂·3H₂O in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol.

-

In a separate beaker, dissolve 0.5 g of H₃BTC in 20 mL of a 1:1 (v/v) mixture of DMF and ethanol.

-

Add the H₃BTC solution to the copper nitrate solution dropwise while stirring.

-

Add 20 mL of deionized water to the mixture and continue stirring for 30 minutes.

-

Seal the autoclave and heat it in an oven at 110 °C for 18 hours.

-

After cooling to room temperature, collect the blue crystalline product by filtration.

-

Wash the product thoroughly with DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove unreacted precursors.

-

Dry the product under vacuum at 150 °C for 12 hours to activate the MOF. This step is crucial to remove solvent molecules from the pores.

Protocol 2: Ultrasonic Synthesis of Ni-BTC

This protocol details the rapid synthesis of a nickel-based MOF using ultrasonic irradiation.[2]

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

This compound (H₃BTC)

-

N,N'-Dimethylformamide (DMF)

Procedure:

-

In a 100 mL sonication vessel, dissolve 0.87 g of Ni(NO₃)₂·6H₂O and 0.42 g of H₃BTC in 50 mL of DMF.

-

Place the vessel in an ultrasonic bath and irradiate with a power of 300 W (at 80% amplitude) at 60 °C for 2 hours.[2]

-

A green precipitate will form during the reaction.

-

Collect the solid product by centrifugation or filtration.

-

Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).

-

Dry the final product in a vacuum oven at 100 °C for 12 hours.[2]

Application Notes

Application 1: Drug Delivery of Ibuprofen using Zr-BTC

Zirconium-based MOFs are particularly noted for their high stability in aqueous environments, making them excellent candidates for drug delivery applications.

Drug Loading Protocol:

-

Activate the synthesized Zr-BTC MOF by heating under vacuum to ensure the pores are empty.

-

Prepare a concentrated solution of ibuprofen in a suitable solvent (e.g., ethanol).

-

Immerse a known amount of activated Zr-BTC powder in the ibuprofen solution.

-

Stir the suspension at room temperature for 24 hours to allow for the diffusion of ibuprofen molecules into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.

-

Dry the ibuprofen-loaded Zr-BTC under vacuum at a mild temperature (e.g., 60 °C).

Quantitative Data: Drug Loading and Release

| MOF | Drug | Loading Capacity (wt%) | Release Conditions | Key Findings |

| MIL-100(Cr) | Ibuprofen | ~20 | Phosphate Buffered Saline (PBS) pH 7.4 | Sustained release over several days. |

| Zr-based MOFs | Captopril, Ibuprofen | Not specified | Buffered solutions pH 1.2 and 7.4 | pH-dependent release, with higher release at pH 7.4.[3] |

| Cu-BTC@DDTC | Disulfiram (DDTC) | Not specified | Not specified | Induces ferroptosis in cancer cells.[4] |

Application 2: Catalysis - Biodiesel Production using Cu-BTC

Cu-BTC has demonstrated catalytic activity in various organic transformations, including the transesterification of triglycerides for biodiesel production.[5]

Catalytic Testing Protocol:

-

Activate the synthesized Cu-BTC MOF.

-

In a round-bottom flask, add a specific amount of vegetable oil (e.g., 10 g) and methanol in a desired molar ratio (e.g., 1:12 oil to methanol).

-

Add the activated Cu-BTC catalyst (e.g., 1-5 wt% relative to the oil).

-

Heat the reaction mixture under reflux with vigorous stirring for a specified time (e.g., 4-8 hours).

-

Monitor the reaction progress by taking aliquots and analyzing the conversion of triglycerides to fatty acid methyl esters (FAMEs) using techniques like Gas Chromatography (GC).

-

After the reaction, separate the solid catalyst by filtration for potential reuse.

-

Purify the biodiesel product by washing with water to remove residual methanol and glycerol.

Quantitative Data: Catalytic Performance

| Catalyst | Reaction | Substrate | Conversion (%) | Selectivity (%) |

| Cu-BTC | Transesterification | Triglycerides | >90 | >95 (to FAMEs) |

| Fe-BTC derivative | Peroxymonosulfate activation | Metronidazole | 99 | Not specified[5] |

Application 3: Gas Storage - Hydrogen and Carbon Dioxide Adsorption in Cu-BTC and Zn-BTC

The high surface area and porous nature of H₃BTC-based MOFs make them suitable for storing gases like hydrogen and carbon dioxide.

Gas Adsorption Measurement Protocol:

-

Activate a precisely weighed sample of the MOF in the sample tube of a volumetric gas adsorption analyzer by heating under high vacuum to remove any guest molecules.

-

Cool the sample to the desired adsorption temperature (e.g., 77 K for H₂ and N₂, 273 K or 298 K for CO₂).

-

Introduce known amounts of the adsorbate gas into the sample tube in a stepwise manner.

-

Measure the equilibrium pressure after each gas dose to construct the adsorption isotherm.

-

The amount of gas adsorbed is calculated from the pressure changes.